tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1186099-86-4
VCID: VC17233346
InChI: InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-13-12(9-19)11-5-4-10(17)8-14(11)18-13/h4-5,8,18H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C16H19FN2O2
Molecular Weight: 290.33 g/mol

tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

CAS No.: 1186099-86-4

Cat. No.: VC17233346

Molecular Formula: C16H19FN2O2

Molecular Weight: 290.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate - 1186099-86-4

Specification

CAS No. 1186099-86-4
Molecular Formula C16H19FN2O2
Molecular Weight 290.33 g/mol
IUPAC Name tert-butyl 7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Standard InChI InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-13-12(9-19)11-5-4-10(17)8-14(11)18-13/h4-5,8,18H,6-7,9H2,1-3H3
Standard InChI Key XDELENHQTKQTEU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the pyrido[4,3-b]indole family, characterized by a fused bicyclic system combining pyridine and indole moieties. The fluorine atom at position 7 and the Boc group at position 2 confer distinct electronic and steric properties. Key structural data include:

PropertyValue
Molecular FormulaC₁₆H₁₉FN₂O₂
IUPAC Nametert-butyl 7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)F
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The Boc group enhances solubility in organic solvents, while the fluorine atom modulates electron density, influencing ring reactivity .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multistep organic reactions, as outlined below:

Cyclization and Functionalization

  • Indole Ring Formation: A Fischer indole synthesis or Buchwald-Hartwig amination constructs the pyridoindole core.

  • Boc Protection: The secondary amine at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base .

  • Fluorination: Electrophilic fluorination at position 7 employs Selectfluor or xenon difluoride under anhydrous conditions .

Process Optimization

  • Yield: Typical yields range from 45–60% after purification via column chromatography.

  • Purity: HPLC analysis confirms >95% purity, critical for pharmaceutical intermediates .

Scale-Up Challenges

  • Solvent Selection: THF and dichloromethane are preferred for Boc protection, but scalability requires switching to toluene to reduce costs .

  • Fluorination Safety: Anhydrous conditions and temperature control (-10°C) mitigate side reactions during fluorination.

Chemical Reactivity and Derivatization

Functional Group Transformations

The Boc group and fluorine atom enable targeted modifications:

Reaction TypeConditionsProduct
Boc DeprotectionHCl/dioxane or TFA/CH₂Cl₂Free amine intermediate
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°CReplacement of fluorine with amines
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/ethanolBiaryl derivatives

Deprotection under acidic conditions yields reactive intermediates for further functionalization .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with the Boc group cleaving first.

  • Photostability: Stable under ambient light but degrades under UV radiation, necessitating amber glass storage.

Applications in Medicinal Chemistry

cGAS Inhibitor Development

Patent WO2019153002A1 discloses pyrido[4,3-b]indole derivatives as cyclic GMP-AMP synthase (cGAS) inhibitors for treating autoimmune disorders . Key findings include:

  • IC₅₀: Derivatives show IC₅₀ values of 10–100 nM in cGAS enzymatic assays.

  • Selectivity: >100-fold selectivity over related STING pathway proteins.

Structure-Activity Relationships (SAR)

  • Fluorine Position: 7-Fluoro substitution enhances membrane permeability (LogP ↑ 0.5) .

  • Boc Group: Improves pharmacokinetic stability but requires removal in vivo for activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator